molecular formula C20H22N4O4S2 B11202822 5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide

5-(N-(4-ethoxyphenyl)sulfamoyl)-3-methyl-N-(3-(methylthio)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11202822
M. Wt: 446.5 g/mol
InChI Key: WCWFOTFZRBPGQP-UHFFFAOYSA-N
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Description

5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of ethoxyphenyl, sulfamoyl, and methylsulfanyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of 4-ethoxybenzenesulfonyl chloride with 3-methyl-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine This reaction forms the sulfonamide linkage

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques. The scalability of the synthesis is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole
  • 4-methyl-3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
  • 3-(4-chlorophenyl)-4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole

Uniqueness

5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N4O4S2

Molecular Weight

446.5 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-N-(3-methylsulfanylphenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H22N4O4S2/c1-4-28-16-10-8-14(9-11-16)24-30(26,27)20-18(13(2)22-23-20)19(25)21-15-6-5-7-17(12-15)29-3/h5-12,24H,4H2,1-3H3,(H,21,25)(H,22,23)

InChI Key

WCWFOTFZRBPGQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=CC=C3)SC)C

Origin of Product

United States

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